molecular formula C27H55N3O5 B12687423 Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid CAS No. 153699-73-1

Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid

Cat. No.: B12687423
CAS No.: 153699-73-1
M. Wt: 501.7 g/mol
InChI Key: OARULPLPTNMSNI-UHFFFAOYSA-N
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Description

Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid is a complex compound that is often used in various industrial and scientific applications. This compound is known for its unique chemical properties and versatility in different reactions. It is a polymer formed from azacyclotridecan-2-one, hexane-1,6-diamine, and nonanedioic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azacyclotridecan-2-one involves the trimerization of butadiene using a Ziegler-Natta catalyst to produce 1,5,9-cyclododecatriene, which is then hydrogenated to cyclododecane. This is followed by a series of reactions similar to those used to prepare caprolactam from cyclohexane . Hexane-1,6-diamine and nonanedioic acid are then polymerized with azacyclotridecan-2-one to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization processes. The reaction conditions are carefully controlled to ensure the desired molecular weight and properties of the polymer. This includes maintaining specific temperatures, pressures, and catalyst concentrations .

Chemical Reactions Analysis

Types of Reactions

Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by forming strong covalent bonds with other molecules, leading to the formation of stable polymers. These polymers can then interact with biological systems or industrial materials to produce the desired effects .

Comparison with Similar Compounds

Similar Compounds

    Caprolactam: Used in the production of nylon-6.

    Cyclohexane: A precursor to caprolactam.

    Hexamethylene diamine: Used in the production of nylon-6,6.

    Adipic acid: Another precursor to nylon-6,6.

Uniqueness

Azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid is unique due to its specific combination of monomers, which gives it distinct properties compared to other similar compounds. Its ability to form high-performance polymers with unique mechanical and chemical properties makes it valuable in various applications .

Properties

CAS No.

153699-73-1

Molecular Formula

C27H55N3O5

Molecular Weight

501.7 g/mol

IUPAC Name

azacyclotridecan-2-one;hexane-1,6-diamine;nonanedioic acid

InChI

InChI=1S/C12H23NO.C9H16O4.C6H16N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12;10-8(11)6-4-2-1-3-5-7-9(12)13;7-5-3-1-2-4-6-8/h1-11H2,(H,13,14);1-7H2,(H,10,11)(H,12,13);1-8H2

InChI Key

OARULPLPTNMSNI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)NCCCCC1.C(CCCC(=O)O)CCCC(=O)O.C(CCCN)CCN

Related CAS

153699-73-1

Origin of Product

United States

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